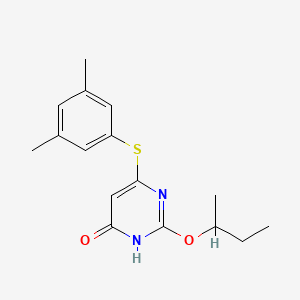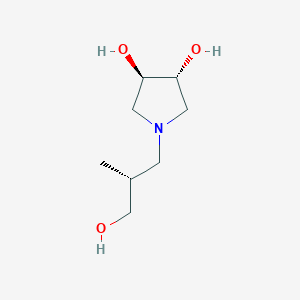
(3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is functionalized with hydroxyl groups, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO_4 (Potassium permanganate) are commonly used.
Reduction: Reagents like NaBH_4 (Sodium borohydride) or LiAlH_4 (Lithium aluminium hydride) are employed.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby blocking the replication of viruses and cancer cells . The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity towards these enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-Pyrrolidine-3,4-diol
- (3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit both viral and mammalian enzymes makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3R,4R)-1-[(2R)-3-hydroxy-2-methylpropyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)2-9-3-7(11)8(12)4-9/h6-8,10-12H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
XFQURLQNIUCUHU-BWZBUEFSSA-N |
Isomeric SMILES |
C[C@H](CN1C[C@H]([C@@H](C1)O)O)CO |
Canonical SMILES |
CC(CN1CC(C(C1)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
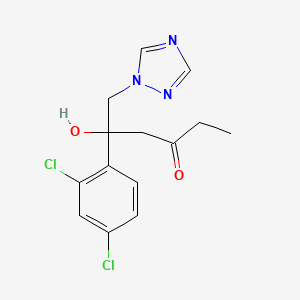
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
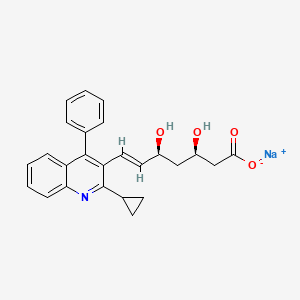
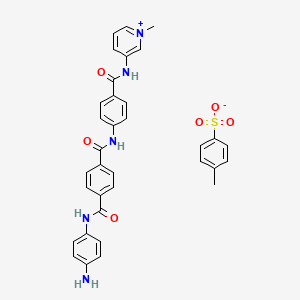
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)

![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
